molecular formula C18H19N3OS B2380196 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 314244-89-8

2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B2380196
CAS No.: 314244-89-8
M. Wt: 325.43
InChI Key: PWRCWGUTFZVHQT-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core substituted at the 4-position with a 2,6-dimethylmorpholine group and at the 5-position with a phenyl ring. The morpholine moiety enhances solubility and metabolic stability, while the thienopyrimidine scaffold provides a planar structure conducive to binding biological targets such as kinases or enzymes. Its molecular weight (calculated from analogs in and ) is approximately 380–400 g/mol, typical for small-molecule drug candidates.

Properties

IUPAC Name

2,6-dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-8-21(9-13(2)22-12)17-16-15(14-6-4-3-5-7-14)10-23-18(16)20-11-19-17/h3-7,10-13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRCWGUTFZVHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenyl group is introduced through a subsequent reaction, often involving palladium-catalyzed cross-coupling reactions . Finally, the morpholine ring is incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Scientific Research Applications

A study published in Pharmaceuticals detailed the synthesis of morpholine-based heterocycles, including derivatives similar to 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine. The synthesized compounds were evaluated for their antitumor activity against various cancer cell lines such as A-549 (lung cancer) and HepG-2 (hepatocellular carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Antitumor Activity

Research has demonstrated that compounds containing the thieno[2,3-d]pyrimidine structure exhibit promising antitumor properties. The mechanism of action is believed to involve inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Properties

In addition to antitumor effects, some studies have pointed towards antimicrobial activities associated with thieno[2,3-d]pyrimidine derivatives. These compounds have been tested against various bacterial strains and shown effectiveness in inhibiting growth, suggesting potential applications in treating infections .

Other Therapeutic Effects

The compound's structural characteristics also suggest potential applications in treating conditions such as hypertension and inflammation. Morpholine derivatives are known for their diverse pharmacological profiles, including analgesic and anti-inflammatory effects .

Mechanism of Action

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Thieno[2,3-d]pyrimidine 4-(2,6-Dimethylmorpholine), 5-phenyl ~390 (estimated) Balanced solubility, metabolic stability
Compound 6 Thieno[2,3-d]pyrimidine 4-(Phenyloxy-acetamide) 362.0 High crystallinity (m.p. 190–191°C)
2-Chloro-4-morpholinyl analog Thieno[2,3-d]pyrimidine 2-Chloro, 6-aldehyde ~400 (estimated) Reactive for further synthesis
MLi-2 Pyrimidine-indazol 4-(2,6-Dimethylmorpholine), cyclopropoxy 503.6 (exact) JAK1 inhibition, high selectivity
Pyrrolo[2,3-d]pyrimidine JAK1 inhibitors Pyrrolo[2,3-d]pyrimidine Varied amino substitutions ~450–500 Enhanced kinase binding affinity

Key Research Findings

Role of Morpholine : The 2,6-dimethylmorpholine group in the target compound improves metabolic stability compared to simpler morpholine derivatives (e.g., ’s aldehyde analog), likely due to steric hindrance against oxidative enzymes .

Thieno vs. Pyrrolo Cores: Thieno[2,3-d]pyrimidines exhibit greater planarity than pyrrolo analogs, favoring intercalation in hydrophobic binding pockets, while pyrrolo systems may enhance polar interactions .

Substituent Effects : Chlorine or aldehyde groups () increase reactivity but may reduce bioavailability, whereas phenyl or indazol groups () enhance target affinity through π-π stacking .

Biological Activity

2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a morpholine ring substituted with a thienopyrimidine moiety. Its structure can be represented as follows:

C15H18N4S(Molecular Weight 286 40 g mol)\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}\quad (\text{Molecular Weight 286 40 g mol})

Biological Activity Overview

Research indicates that compounds within the thienopyrimidine family exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under consideration has shown promise in various studies.

Antimicrobial Activity

A significant aspect of the biological activity of 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine is its antimicrobial properties.

Case Studies

  • Antibacterial Activity :
    • A study assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
    • Table 1: Antibacterial Activity Results
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Mycobacterium tuberculosis4
  • Antimycobacterial Activity :
    • The compound was also evaluated against Mycobacterium strains, showing significant activity that suggests potential for treating tuberculosis .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. It is hypothesized that the thienopyrimidine moiety may inhibit key enzymes or receptors involved in microbial growth and proliferation.

Inhibition Studies

Inhibition studies indicated that the compound may act as a kinase inhibitor, disrupting critical signaling pathways in microbial cells . This inhibition can lead to reduced cellular processes such as replication and metabolism.

Structure-Activity Relationship (SAR)

The SAR of related thienopyrimidine compounds has been extensively studied to optimize their biological activities. Modifications at various positions on the thienopyrimidine core influence potency and selectivity.

Key Findings

  • Methyl substitutions at positions 2 and 6 enhance antimicrobial activity.
  • The phenyl group at position 5 contributes to increased binding affinity to target enzymes .

Table 2: SAR Analysis of Thienopyrimidine Derivatives

Compound VariantMIC (µg/mL)Comments
Base Compound16Standard reference
5-Methyl Variant8Enhanced potency
6-Methyl Variant4Significant improvement
5-Fluoro Variant12Moderate effect

Toxicity Assessment

Toxicity evaluations indicate that the most potent derivatives exhibit low toxicity levels up to a dose of 200 µmol/L, making them suitable candidates for further development . Hemolytic assays confirmed minimal hemolytic activity at effective concentrations.

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